1-(1-cyclopropyl-1H-imidazol-4-yl)methanamine dihydrochloride
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Overview
Description
1-(1-Cyclopropyl-1H-imidazol-4-yl)methanamine dihydrochloride is a chemical compound that features a cyclopropyl group attached to an imidazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclopropyl-1H-imidazol-4-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for scalability, with careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclopropyl-1H-imidazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
1-(1-Cyclopropyl-1H-imidazol-4-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride
- 1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride
- (1-Methyl-1H-imidazol-2-yl)methanamine
Uniqueness
1-(1-Cyclopropyl-1H-imidazol-4-yl)methanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl group and imidazole ring contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H13Cl2N3 |
---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
(1-cyclopropylimidazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c8-3-6-4-10(5-9-6)7-1-2-7;;/h4-5,7H,1-3,8H2;2*1H |
InChI Key |
WLKBVAPZCLVRRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(N=C2)CN.Cl.Cl |
Origin of Product |
United States |
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